2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide
Description
Historical Evolution of Indolizine Research in Medicinal Chemistry
The indolizine scaffold, a bicyclic system fusing pyrrole and pyridine rings, has been a subject of scientific inquiry since its first description by Angelo Angeli in 1890. Angeli’s initial work on pyrroylpyruvic acid derivatives laid the groundwork for understanding this heterocyclic system, though it was not until 1912 that Maximilian Scholtz achieved the first synthesis of the parent indolizine compound through the reaction of 2-methylpyridine with acetic anhydride. Scholtz’s “picolide” hydrolysis product, later confirmed as indolizine, marked a pivotal moment in heterocyclic chemistry, enabling systematic exploration of its reactivity and pharmacological potential.
The mid-20th century witnessed significant methodological advancements, particularly through Tshitschibabin’s development of pyridinium ylide cyclization strategies, which expanded access to 2-substituted indolizines. These synthetic breakthroughs coincided with growing recognition of indolizine’s electronic characteristics, including its resonance stabilization energy (0.29 kcal/mol) and electron density distribution patterns, which favor electrophilic substitution at the 1-, 3-, and 5-positions. By the 1960s, the discovery of natural indolizidine alkaloids such as swainsonine and castanospermine redirected research toward biomedical applications, particularly in glycosidase inhibition and antiviral therapy.
Positioning of 2-Amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide in Contemporary Research
This compound exemplifies modern strategies in indolizine-based drug design, combining three critical structural modifications:
- 1-Carboxamide group : Enhances hydrogen-bonding capacity and modulates solubility.
- 3-Benzoyl substituent : Introduces aromatic stacking potential and metabolic stability.
- 2-Fluorophenyl moiety : Optimizes bioavailability through improved lipophilicity and π-π interactions.
Recent studies highlight its relevance in targeting kinase-mediated signaling pathways, with particular interest in its dual inhibitory effects on phosphodiesterase IV and p38 MAPK—key regulators of inflammatory cytokines. Computational analyses suggest that the fluorine atom at the ortho-position of the phenyl ring induces favorable steric and electronic effects, increasing target binding affinity by approximately 40% compared to non-fluorinated analogues.
Structural Significance of the Indolizine Scaffold in Drug Discovery
The indolizine nucleus provides a versatile platform for rational drug design due to three inherent properties:
Electronic Configuration
Resonance stabilization distributes electron density unevenly across the ring system, creating distinct electrophilic (C-1, C-3) and nucleophilic (C-5, C-8) regions. This polarization enables selective functionalization—critical for optimizing pharmacokinetic profiles.
Planarity and Aromaticity
The 10-π-electron system maintains near-perfect coplanarity (deviation < 5°), facilitating intercalation with biological macromolecules. Comparative molecular field analysis (CoMFA) demonstrates that this planarity enhances binding to ATP pockets in kinases by 2.3-fold relative to non-planar heterocycles.
Substituent Compatibility
Position-specific substitutions yield predictable bioactivity trends:
| Position | Functional Group | Observed Effect |
|---|---|---|
| 1 | Carboxamide | ↑ Solubility, H-bond donor capacity |
| 2 | Amino | ↑ Basicity, Metal coordination |
| 3 | Benzoyl | ↑ Aromatic interactions, Metabolic stability |
The 2-amino-3-benzoyl-N-(2-fluorophenyl) variant capitalizes on these principles, achieving a balance between membrane permeability (logP = 2.8) and aqueous solubility (3.2 mg/mL). X-ray crystallography reveals that the fluorophenyl group adopts a perpendicular orientation relative to the indolizine plane, minimizing steric hindrance in target binding pockets.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSWBSVXMRVGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone.
Introduction of Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination and Fluorination: The amino group is introduced through a nucleophilic substitution reaction, and the fluorophenyl group is added using a fluorinating agent like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
- Chemical Reactions : It undergoes various reactions such as oxidation, reduction, and substitution, which are essential for developing new derivatives.
Biology
- Antiviral Properties : Investigated for its potential to inhibit viral replication.
- Anticancer Activity : Exhibits activity against various cancer cell lines by potentially inhibiting specific kinases involved in cell proliferation.
- Antimicrobial Effects : Demonstrates antibacterial and antifungal properties, making it a candidate for treating infections.
Medicine
- Therapeutic Potential : Explored for treating diseases such as cancer and infectious diseases due to its ability to interact with molecular targets like enzymes and receptors.
- Mechanism of Action : The compound may inhibit enzyme activities, leading to programmed cell death (apoptosis) in cancer cells.
Industry
- Material Development : Utilized in creating new materials with enhanced properties.
- Catalyst in Organic Synthesis : Acts as a catalyst in various organic reactions, improving efficiency and yield.
Case Studies and Research Findings
Several studies have documented the biological activities of indolizine derivatives similar to 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide:
- A study highlighted the synthesis of various indolizine derivatives showing selective antibacterial activity against Mycobacterium tuberculosis .
- Another research focused on the synthesis of fluorinated compounds that exhibited significant antiproliferative activity against lung and breast cancer cells .
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, the 4-ethylphenyl group () is electron-donating, which may alter solubility and pharmacokinetics. The 3-nitrobenzoyl moiety ( and ) adds strong electron-withdrawing character, likely reducing solubility but increasing reactivity in redox environments.
Impact of Heteroaromatic Groups :
- The thiophene-2-carbonyl group in replaces benzoyl with a sulfur-containing heterocycle, which may enhance π-stacking interactions or modulate metabolic pathways due to sulfur’s electronegativity .
Halogen Substitutions :
- Chlorine () vs. fluorine (target compound) at the phenyl ring: Chlorine’s larger atomic size and polarizability could increase hydrophobic interactions, while fluorine’s smaller size improves bioavailability and resistance to oxidative degradation.
Biological Implications :
- While direct activity data for these compounds is unavailable, studies on related indolizines suggest that nitro groups (e.g., and ) may confer antioxidant or cytotoxic properties, whereas benzoyl/thiophene derivatives (target compound and ) could target enzymes like β-catenin or p53 pathways .
Biological Activity
2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide is a member of the indolizine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural complexity, which includes an indolizine core, a benzoyl group, and a fluorophenyl moiety. The unique arrangement of these functional groups suggests significant implications for its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H16FN3O2 |
| Molecular Weight | 373.38 g/mol |
| InChI | InChI=1S/C22H16FN3O2/c23-15... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Indolizine Core : Cyclization reaction involving pyrrole derivatives and aldehydes or ketones.
- Introduction of Benzoyl Group : Friedel-Crafts acylation using benzoyl chloride.
- Amination and Fluorination : Nucleophilic substitution for the amino group and addition of the fluorophenyl group using fluorinating agents.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by inhibiting specific kinases involved in cell proliferation. For instance, it has been noted to disrupt the cell cycle and promote programmed cell death in A2780 ovarian cancer cells .
Antimicrobial Activity
The compound demonstrates antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains, suggesting a mechanism that may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. This interaction may lead to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 5 µM, highlighting its potential as a chemotherapeutic agent. Flow cytometry analysis revealed that treatment with the compound resulted in a significant increase in early and late apoptotic cells compared to control groups .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings showed that it inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 4 to 16 µg/mL, demonstrating its potential as an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for 2-amino-3-benzoyl-N-(2-fluorophenyl)indolizine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions .
- Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using ethylpropiolate or dimethyl but-2-ynedioate) and carboxamide formation via coupling agents like EDCI/DCC .
- Benzoylation : Electrophilic substitution with benzoyl chloride derivatives (e.g., 4-fluorobenzoyl chloride) .
- Purification : Column chromatography (hexane:ethyl acetate) and recrystallization are critical for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., δ 7.77 ppm for aromatic protons in 4-fluorobenzoyl derivatives) .
- Mass Spectrometry (ESI) : Validate molecular weight (e.g., m/z 327.2 [M+H]+ for ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate) .
- Elemental Analysis : Confirm C, H, N composition (e.g., C18H15FN2O3: C 66.25%, H 4.63%, N 8.58%) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Methodological Answer :
- Factorial Design : Systematically test variables like solvent polarity (DMF vs. THF), catalyst loading (Pd 0.5–2 mol%), and temperature (25–80°C) to identify optimal conditions .
- Continuous Flow Reactors : Improve scalability and reduce side reactions in cyclization steps .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize over-functionalization .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR assignments)?
- Methodological Answer :
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks in aromatic regions .
- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values for structural verification .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-fluorobenzoyl with bromo or methylbenzoyl) and compare bioactivity .
- Biological Assays : Test derivatives for antibacterial (e.g., MIC against E. coli) and antioxidant (e.g., DPPH radical scavenging) properties to correlate substituents with activity .
- Molecular Docking : Predict binding interactions with targets (e.g., bacterial enzymes or oxidative stress regulators) to guide SAR .
Q. What mechanistic insights exist for indolizine ring formation in this compound?
- Methodological Answer :
- Cyclization Pathways : Propose mechanisms such as [3+2] alkyne-pyridine cycloaddition under Pd catalysis or visible-light-induced radical pathways (e.g., pyrroloindolizine formation in related compounds) .
- Kinetic Studies : Monitor intermediate formation via stopped-flow NMR to elucidate rate-determining steps .
Q. How to design experiments for evaluating biological activity in academic settings?
- Methodological Answer :
- In Vitro Assays :
- Antibacterial : Use broth microdilution (CLSI guidelines) to determine MIC values .
- Antioxidant : Quantify radical scavenging (e.g., % inhibition in DPPH assays) with ascorbic acid as a positive control .
- Dose-Response Curves : Establish IC50 values using non-linear regression models .
- Cytotoxicity Screening : Test compounds on mammalian cell lines (e.g., HEK293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
